REACTION_CXSMILES
|
[Mg].II.[CH3:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1.[C:13](#N)[CH:14]([CH3:16])[CH3:15].Cl.C([O:21]CC)C>>[CH3:15][CH:14]([CH3:16])[C:13](=[O:21])[CH2:9][C:8]1[CH:11]=[CH:12][C:5]([CH3:4])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
21.31 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 0.5 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The diethyl ether layer was separated from the mixture
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The recovered organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1−9/1)
|
Type
|
CUSTOM
|
Details
|
to give the objective substance
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CC(C(CC1=CC=C(C=C1)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |